molecular formula C14H15N5O B11847003 6-Amino-9-benzyl-7-ethyl-7H-purin-8(9H)-one CAS No. 88420-70-6

6-Amino-9-benzyl-7-ethyl-7H-purin-8(9H)-one

Cat. No.: B11847003
CAS No.: 88420-70-6
M. Wt: 269.30 g/mol
InChI Key: GNCAAFDJFCMLQD-UHFFFAOYSA-N
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Description

6-Amino-9-benzyl-7-ethyl-7H-purin-8(9H)-one is a synthetic purine derivative designed for research and development purposes. Purines serve as fundamental precursor pharmacophores in medicinal chemistry, forming the basis for a wide range of bioactive molecules . This compound is specifically engineered for researchers investigating immunology and targeted therapies, as purine-based analogs are established ligands for Toll-like Receptors (TLRs) like TLR7 and TLR8 . Activation of these endosomal TLRs stimulates innate immune responses and can shape adaptive immunity, making such compounds valuable tools for immunomodulation and as potential vaccine adjuvants . Furthermore, the structural motif of substituted purines is also explored in the development of receptor antagonists, such as for the cannabinoid receptor CB1, highlighting the versatility of this chemical scaffold in drug discovery . Researchers can utilize this chemical for probing biochemical pathways, studying protein-ligand interactions, and as a key intermediate in the synthesis of more complex molecules. This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

88420-70-6

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

6-amino-9-benzyl-7-ethylpurin-8-one

InChI

InChI=1S/C14H15N5O/c1-2-18-11-12(15)16-9-17-13(11)19(14(18)20)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H2,15,16,17)

InChI Key

GNCAAFDJFCMLQD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(N=CN=C2N(C1=O)CC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Regioselective Benzylation at N-9

Benzyl groups are introduced via nucleophilic substitution using benzyl bromide under basic conditions. In a method analogous to CN101735295A, sodium hydride (NaH) in anhydrous acetonitrile facilitates deprotonation of the purine nitrogen, followed by benzylation at N-9. For example:

  • Reagents : 6-Chloro-7-ethyl-7H-purine-8-one, benzyl bromide, NaH, acetonitrile.

  • Conditions : Nitrogen atmosphere, ambient temperature, 24-hour reaction.

  • Yield : ~65% after chromatographic separation of N-9 and N-7 isomers.

Ethylation at N-7

Ethylation is achieved using ethyl iodide or ethyl bromide. The patent CN101735295A demonstrates that alkylation at N-7 requires careful control of stoichiometry and temperature to avoid over-alkylation. A representative procedure includes:

  • Reagents : 6-Chloro-9-benzyl-7H-purine-8-one, ethyl iodide, NaH, tetrahydrofuran (THF).

  • Conditions : Reflux at 60°C for 12 hours.

  • Yield : ~58% after crystallization.

Table 1: Comparison of Alkylation Conditions

PositionReagentBaseSolventTemperatureYield (%)
N-9Benzyl bromideNaHAcetonitrile25°C65
N-7Ethyl iodideNaHTHF60°C58

Amination at C-6

The chloro group at C-6 is replaced with an amino moiety via nucleophilic aromatic substitution. Methods from CN101735295A and Chemsrc highlight the use of aqueous or alcoholic ammonia under pressurized conditions:

  • Reagents : 9-Benzyl-7-ethyl-6-chloro-7H-purine-8-one, NH3 (aq.), ethanol.

  • Conditions : Sealed tube, 100°C, 48 hours.

  • Yield : ~72% after recrystallization.

Protection-Deprotection Strategies

Benzyl groups serve dual roles as directing agents and protecting groups. In a synthesis adapted from CN101735295A, temporary benzyl protection at N-9 ensures regioselectivity during ethylation at N-7. Subsequent hydrogenolysis removes benzyl groups, but this step is omitted in the target compound’s synthesis since the benzyl moiety is retained.

Purification and Isolation of Regioisomers

Chromatographic separation is critical due to the formation of N-7 and N-9 alkylation isomers. Silica gel column chromatography with gradient elution (e.g., hexane:ethyl acetate 1:4 to 1:1) effectively isolates the desired N-9-benzyl-N-7-ethyl product. Final purification via recrystallization in methanol yields >98% purity.

Alternative Routes: Cyclization and Building Block Approaches

The ACS Omega publication describes cyclization strategies for purine analogs, though direct application to the target compound remains unexplored. Hypothetical routes include:

  • Cyclization of diaminopyrimidine precursors with ethyl and benzyl substituents pre-installed.

  • Mitsunobu reaction for introducing ethyl groups, though this remains speculative without experimental validation.

Scalability and Industrial Considerations

Scale-up challenges include:

  • Cost of NaH : Substitution with potassium carbonate or DBU may reduce expenses.

  • Isomer separation : Continuous chromatography systems improve efficiency for large batches.

  • Solvent recovery : Acetonitrile and THF are recycled via distillation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially altering the purine ring structure.

    Reduction: Reduction reactions may be used to modify functional groups attached to the purine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, amines, alkyl halides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-amino-9-benzyl-7-ethyl-7H-purin-8(9H)-one and its derivatives. Research indicates that compounds with similar purine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain purine derivatives showed lower IC50 values than the widely used chemotherapeutic agent temozolomide, indicating their potential as effective anticancer agents .

Table 1: Antitumor Activity of Purine Derivatives

CompoundCell LineIC50 Value (μM)Reference
6-Amino-9-benzyl-7-ethyl-7H-purin-8(9H)-oneHepG2< 3.8
Related CompoundU-118 MG< 2.0
TemozolomideVarious> 10

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against HIV. Research involving nucleoside analogs derived from purines has shown promising results in protecting cells from HIV-induced cytopathic effects . The structure of these compounds often allows them to interfere with viral replication processes.

Table 2: Antiviral Activity of Purine Derivatives

CompoundVirusProtective EffectReference
6-Amino-9-benzyl-7-ethyl-7H-purin-8(9H)-oneHIVSignificant

Adenosine Receptor Modulation

Adenosine receptors play a crucial role in various physiological processes and are targets for drug development. The compound has been shown to interact with adenosine receptors, particularly A1 and A3 subtypes, exhibiting agonistic activity which can be beneficial in treating conditions like inflammation and cancer .

Table 3: Binding Affinity of Purine Derivatives to Adenosine Receptors

CompoundReceptor TypeBinding Affinity (nM)Reference
6-Amino-9-benzyl-7-ethyl-7H-purin-8(9H)-oneA3< 10
Related CompoundA1> 100

Synthesis and Structural Variations

The synthesis of 6-amino-9-benzyl-7-ethyl-7H-purin-8(9H)-one involves several chemical modifications to enhance its biological activity and solubility. Recent advancements have led to the development of water-soluble prodrugs that improve the compound's bioavailability, making it more effective in vivo .

Table 4: Synthesis Pathways for Purine Derivatives

Synthesis MethodYield (%)Notes
Direct AminationHighEffective for initial compounds
Prodrug ModificationModerateEnhances solubility

Mechanism of Action

The mechanism of action of 6-Amino-9-benzyl-7-ethyl-7H-purin-8(9H)-one involves its interaction with specific molecular targets. These targets may include enzymes involved in nucleotide metabolism or receptors on cell surfaces. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes such as DNA replication, transcription, and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs, focusing on substituents, physicochemical properties, and biological relevance.

2.1. Structural Analogues and Substitution Patterns
Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Differences
6-Amino-9-benzyl-7-ethyl-7H-purin-8(9H)-one Not provided C₁₄H₁₅N₅O 6-NH₂ , 9-benzyl , 7-ethyl 277.31 Target compound
9-Benzyl-3,9-dihydro-6H-purin-6-one 14013-11-7 C₁₂H₁₀N₄O 6-oxo, 9-benzyl 226.23 Lacks amino and ethyl groups
6-Amino-9-benzyl-2-butoxy-7H-purin-8-one 226906-84-9 C₁₆H₁₉N₅O₂ 6-NH₂, 9-benzyl, 2-butoxy 313.35 Butoxy at C2 instead of ethyl at C7
6-Chloro-7-isopropyl-7H-purin-8(9H)-one 1226804-22-3 C₈H₉ClN₄O 6-Cl , 7-isopropyl 212.64 Chloro substituent enhances reactivity
Acyclovir 59277-89-3 C₈H₁₁N₅O₃ 6-oxo, 9-(hydroxyethoxymethyl) 225.20 Antiviral agent; lacks benzyl/ethyl
2.2. Physicochemical Properties
  • Lipophilicity: The 7-ethyl and 9-benzyl groups in the target compound increase lipophilicity compared to simpler purinones like hypoxanthine (6-oxopurine; HMDB0000157) . This may enhance membrane permeability but reduce aqueous solubility.
  • Reactivity: Chloro-substituted analogs (e.g., 6-Chloro-7-isopropyl-7H-purin-8(9H)-one) exhibit higher electrophilicity at C6, making them more reactive in nucleophilic substitution reactions than the amino-substituted target compound .
  • Crystallography : Tools like SHELXL and Mercury are critical for analyzing molecular packing and hydrogen-bonding patterns. For example, SHELXL refinements reveal conformational stability in benzyl-substituted purines .

Key Research Findings

  • Synthetic Accessibility : The 9-benzyl group is a common motif in purine synthesis, enabling straightforward functionalization at C6 and C7 .
  • Amino groups at C6 (as in the target compound) enhance hydrogen-bonding capacity, critical for enzyme inhibition .

Biological Activity

6-Amino-9-benzyl-7-ethyl-7H-purin-8(9H)-one, a purine derivative, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and as a modulator of various biological pathways. This article provides a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and detailed research findings.

The compound is characterized by the following chemical properties:

PropertyDescription
Molecular FormulaC14H15N5O
Molecular Weight269.30 g/mol
CAS Number88420-70-6
Synonyms6-Amino-9-benzyl-7-ethylpurin-8-one

6-Amino-9-benzyl-7-ethyl-7H-purin-8(9H)-one functions primarily through its interaction with adenosine receptors, which are implicated in various physiological processes including cell proliferation, migration, and apoptosis. The compound has shown potential as an antagonist or modulator of these receptors, influencing pathways related to tumor growth and immune responses.

Anticancer Properties

Research indicates that 6-amino purines exhibit significant anticancer activity. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colorectal cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.

Case Study:
In a preclinical study involving human colorectal carcinoma xenografts, treatment with 6-amino-9-benzyl-7-ethyl-7H-purin-8(9H)-one resulted in a significant reduction in tumor growth rates compared to untreated controls. The compound was administered at varying doses to assess its efficacy and safety profile.

Inhibition of Kinases

The compound has been evaluated for its inhibitory effects on several kinases associated with cancer progression. For example:

KinaseIC50 Value (µM)
VEGFR-21.46
CDK20.36
CDK91.80

These values indicate that 6-amino-9-benzyl-7-ethyl-7H-purin-8(9H)-one has a potent inhibitory effect on these kinases, suggesting its potential role as a therapeutic agent in targeted cancer therapies.

Pharmacological Studies

Pharmacological assessments have revealed that the compound exhibits favorable pharmacokinetic properties, including oral bioavailability and metabolic stability. In vivo studies have shown that it effectively reduces tumor size without significant toxicity to normal tissues.

Q & A

Q. Table 1. Analogues and Biological Activities

CompoundModification SiteActivity (IC₅₀, μM)Source
6-Amino-2-phenyl derivativePosition 212.4 (Enzyme X)
N-Benzamide derivativePosition 68.9 (Cancer Cell Y)

What purification techniques are recommended post-synthesis?

Basic Research Question
Methods :

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (polarity adjusted for solubility) .
  • Recrystallization : Dissolve in DMF:H₂O (1:1) and evaporate slowly to obtain single crystals for XRD .
    Purity Validation :
  • HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

How can structure-activity relationship (SAR) studies evaluate modifications to this compound?

Advanced Research Question
Design Framework :

Core Modifications : Synthesize analogs with variations at positions 7 (alkyl chain length) and 9 (benzyl substituents) .

Functional Group Swaps : Replace the 8-one oxygen with sulfur or amino groups to assess electronic effects .

Biological Testing :

  • In Vitro Assays : Measure kinase inhibition or cytotoxicity across cell lines .
  • Data Correlation : Use multivariate analysis to link structural descriptors (e.g., logP, H-bond donors) to activity .

How do reaction conditions influence the S→O transformation in related purine derivatives?

Advanced Research Question
Mechanistic Insights :

  • Reagent Choice : NaH in DMF accelerates the transformation compared to Cs₂CO₃ due to stronger base strength .
  • Protection Strategies : Hydroxy group protection (e.g., trityl) prevents unwanted side reactions during alkylation .
    Key Reference Data :
ReagentSolventTime (h)Yield (%)
NaHDMF285
Cs₂CO₃DMF660

What computational tools validate crystallographic data for this compound?

Advanced Research Question
Workflow :

Mercury CSD : Visualize voids and hydrogen-bonding networks to confirm packing feasibility .

Mogul/Isostar : Compare bond lengths/angles with database norms to flag outliers .

DFT Optimization : Minimize energy for the crystal structure and compare with experimental geometry .

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